3-methoxy-1-phenyl-1,2-dihydropyrazin-2-one

Description

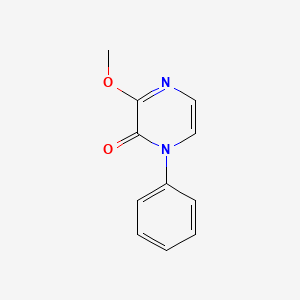

3-methoxy-1-phenyl-1,2-dihydropyrazin-2-one is a heterocyclic compound that features a pyrazinone core with a methoxy group at the third position and a phenyl group at the first position

Properties

IUPAC Name |

3-methoxy-1-phenylpyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-10-11(14)13(8-7-12-10)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTCOLWKLKVNDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN(C1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-phenyl-1,2-dihydropyrazin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methoxyphenylhydrazine with phenylglyoxal under acidic conditions to form the desired pyrazinone ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1-phenyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.

Reduction: Reduction reactions can yield dihydropyrazinone derivatives with different substituents.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the pyrazinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazinone derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the pyrazinone ring.

Scientific Research Applications

3-methoxy-1-phenyl-1,2-dihydropyrazin-2-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methoxy-1-phenyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

3-methoxy-1-phenyl-1,2-dihydropyrazin-2-one: Features a methoxy group at the third position and a phenyl group at the first position.

3-methyl-1-phenyl-1,2-dihydropyrazin-2-one: Similar structure but with a methyl group instead of a methoxy group.

3-ethoxy-1-phenyl-1,2-dihydropyrazin-2-one: Contains an ethoxy group at the third position.

Uniqueness

This compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in various applications.

Biological Activity

3-Methoxy-1-phenyl-1,2-dihydropyrazin-2-one (MPDP) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, including antitumor, antifungal, and anti-inflammatory effects, while also discussing its synthesis, characterization, and potential applications in various fields.

Chemical Structure and Properties

MPDP has a molecular formula of C11H12N2O2 and a molecular weight of 208.23 g/mol. It is characterized by a stable crystalline structure with a melting point of 115-117°C. The compound is soluble in organic solvents like ethanol and benzene but insoluble in water. Its structure features a methoxy group attached to a phenyl ring and a pyrazinone core, which contributes to its biological activity.

Synthesis and Characterization

MPDP can be synthesized through the reaction of hydrazine with methyl phenylpyruvate in the presence of an acid catalyst. Subsequent reduction yields the final product. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm the identity and purity of MPDP.

Antitumor Activity

Research indicates that MPDP exhibits significant antitumor effects. In vitro studies have demonstrated that MPDP inhibits the proliferation of various cancer cell lines without adversely affecting healthy cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, leading to reduced tumor growth rates.

| Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10.3 | G1 phase cell cycle arrest |

| A549 (Lung Cancer) | 15.0 | Inhibition of proliferation |

Antifungal Activity

MPDP has also shown promising antifungal properties against various fungal strains. It inhibits the growth of fungi such as Candida albicans and Aspergillus niger, making it a potential candidate for antifungal therapy.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 8 µg/mL |

| Aspergillus niger | 16 µg/mL |

Anti-inflammatory Effects

In addition to its antitumor and antifungal activities, MPDP exhibits anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases.

Toxicity and Safety

While MPDP shows significant therapeutic potential, its toxicity profile is not fully established. Preliminary studies indicate that high doses can lead to liver damage and organ toxicity. Therefore, safety precautions are essential when handling this compound in laboratory settings.

Current Research Trends

Ongoing research focuses on optimizing the synthesis of MPDP derivatives to enhance their biological activity and reduce toxicity. Studies are also exploring the compound's potential applications in drug development for cancer therapy, antifungal treatments, and inflammatory disease management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.